4-Chloro-3-(chloromethyl)pyridine
Overview
Description
4-Chloro-3-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, where the 3-position is substituted with a chloromethyl group and the 4-position with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the chlorination of 3-(chloromethyl)pyridine. This reaction typically uses chlorine gas or other chlorinating agents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracetic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The main product is 4-chloro-3-methylpyridine.
Scientific Research Applications
4-Chloro-3-(chloromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)pyridine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine
- 4-Chloropyridine
- 2-(Chloromethyl)pyridine
- 4-(Bromomethyl)pyridine
Comparison
4-Chloro-3-(chloromethyl)pyridine is unique due to the presence of both a chloromethyl and a chlorine substituent on the pyridine ring. This dual substitution enhances its reactivity and versatility in chemical synthesis compared to similar compounds that have only one substituent. For example, 3-(Chloromethyl)pyridine lacks the additional chlorine atom, making it less reactive in certain nucleophilic substitution reactions .
Properties
IUPAC Name |
4-chloro-3-(chloromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIUZMSYTBBHEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299936 | |
Record name | 4-Chloro-3-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485828-90-8 | |
Record name | 4-Chloro-3-(chloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485828-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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